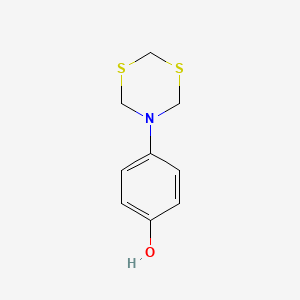
4-(1,3,5-Dithiazinan-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,5-Dithiazinan-5-yl)phenol is an organic compound that features a phenol group attached to a 1,3,5-dithiazinane ring. This compound is of interest due to its unique structure, which combines the properties of phenols and dithiazinanes, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,5-Dithiazinan-5-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a dithiazinane derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,5-Dithiazinan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dithiazinane ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced dithiazinane derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1,3,5-Dithiazinan-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3,5-Dithiazinan-5-yl)phenol involves its interaction with molecular targets through its phenolic and dithiazinane moieties. The phenol group can donate hydrogen bonds, while the dithiazinane ring can participate in coordination with metal ions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3,5-Dithiazinan-5-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
4-(1,3-Dithiolan-2-yl)phenol: Contains a dithiolan ring instead of a dithiazinane ring.
Properties
CAS No. |
93481-07-3 |
|---|---|
Molecular Formula |
C9H11NOS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
4-(1,3,5-dithiazinan-5-yl)phenol |
InChI |
InChI=1S/C9H11NOS2/c11-9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-4,11H,5-7H2 |
InChI Key |
LSILYTAZJJWIFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSCS1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


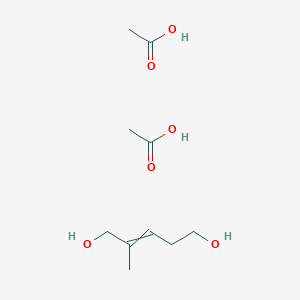

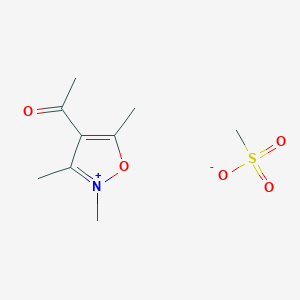
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
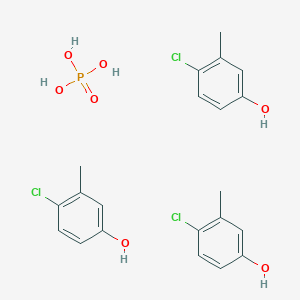
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
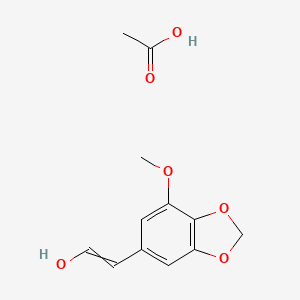

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
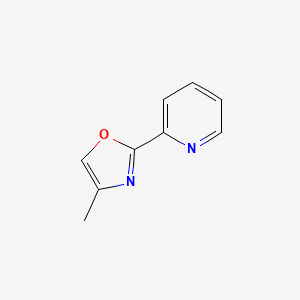
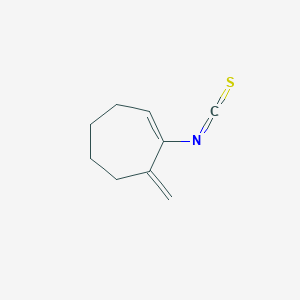
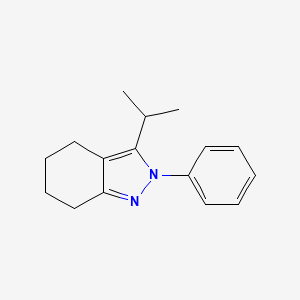

![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
